molecular formula C5H3BrN4 B1443917 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1341878-31-6

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1443917
CAS No.: 1341878-31-6
M. Wt: 199.01 g/mol
InChI Key: TZVSDYULVCJVFJ-UHFFFAOYSA-N
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Description

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a brominated heterocyclic compound featuring a fused triazole-pyrazine scaffold. The bromine atom at position 8 introduces steric and electronic effects that modulate reactivity and biological interactions, making it a critical substituent for structure-activity relationship (SAR) studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with formamide under acidic conditions to form the triazolopyrazine ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted triazolopyrazines can be obtained.

    Oxidation Products: Oxidized derivatives such as triazolopyrazine oxides.

    Reduction Products: Dehalogenated triazolopyrazines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Kinase Inhibition :
    • 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine has been studied as a potential inhibitor of various kinases, particularly c-Met and VEGFR-2. These kinases are crucial targets in cancer therapy due to their roles in cell proliferation and survival.
    • Mechanism of Action : The compound binds to the ATP-binding site of these kinases, inhibiting their activity and blocking downstream signaling pathways associated with tumor growth.
  • Anticancer Activity :
    • In vitro studies have demonstrated potent antiproliferative effects against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The inhibition of c-Met kinase is a significant contributor to its anticancer properties.

Antimicrobial Applications

This compound exhibits notable antimicrobial properties:

  • Antibacterial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
  • Antifungal and Antimalarial Properties : Its derivatives have also been explored for antifungal and antimalarial activities, further expanding its potential use in treating infectious diseases.

Biological Studies

The compound is utilized in various biological assays to explore its effects on:

  • Cell Proliferation : Investigating how it influences cell growth and division.
  • Apoptosis : Studying its role in programmed cell death mechanisms.
  • Signal Transduction Pathways : Understanding how it affects cellular communication processes critical for maintaining homeostasis and responding to environmental stimuli.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Cyclization of appropriate precursors under acidic or basic conditions.
  • Bromination followed by acylation to yield various derivatives with potentially enhanced biological activities.

Case Studies

Several studies have documented the applications of this compound:

  • A study published in Frontiers in Chemistry highlighted the compound's antiproliferative effects against various cancer cell lines. Compound 17l exhibited excellent activity against A549 cells with an IC50 value indicating significant potency against tumor growth .
  • Another research effort focused on the compound's binding affinity with c-Met kinase through molecular docking studies. These insights are critical for understanding how structural modifications might enhance therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases such as c-Met and VEGFR-2, thereby blocking their activity and inhibiting downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key derivatives of [1,2,4]triazolo[4,3-a]pyrazine, highlighting substituent effects on molecular properties, synthesis, and bioactivity:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Biological Activity/Application Evidence Source
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine Br at C8 233.453 (hypothetical) N/A Intermediate for drug development
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine Br at C5, Cl at C8 233.453 N/A Not reported
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine Br at C6, Cl at C8 233.453 N/A Not reported
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine Cl at C3, Cl at C8 193.01 76.57% (4-step) Anticancer intermediate
8-Morpholinoimidazo[1,2-a]pyrazine Morpholine at C8 N/A N/A Antitumor activity (in vitro)
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine Phenoxy group at C8 N/A 80.04% (3-step) Biologically active intermediate
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Cl at C8, CF3 at C3 222.56 N/A Anticancer intermediate
3-(4-Nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol 4-Nitrophenyl at C3, OH at C8 N/A 30% Not reported

Key Research Findings

Synthetic Efficiency: Multi-step syntheses (e.g., substitution, cyclization) are common for triazolopyrazines. Electrochemical-photochemical methods offer novel routes but require optimization for brominated derivatives .

Substituent Flexibility: Position 8 substitutions (e.g., Br, Cl, morpholino) are tolerated without disrupting the core heterocycle, enabling diverse SAR exploration .

Bioactivity Trade-offs: While bromine enhances steric bulk, it may reduce solubility compared to smaller substituents like Cl or OH.

Biological Activity

Overview

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential as an inhibitor of specific enzymes and its effects on various cellular processes, including cancer cell proliferation and antimicrobial activity.

Structural Characteristics

The molecular formula of this compound is C5H3BrN4C_5H_3BrN_4 with a distinctive triazolo-pyrazine core structure. The presence of bromine at the 8-position enhances its reactivity and biological activity. Its structural representation is as follows:

SMILES C1=CN2C=NN=C2C(=N1)Br\text{SMILES }C1=CN2C=NN=C2C(=N1)Br

The primary biological targets for this compound include:

  • GABA A Receptors : Similar to benzodiazepines, this compound binds to GABA A receptors, enhancing the inhibitory effects of GABA and leading to neuronal hyperpolarization. This action decreases neuronal excitation and has implications for anxiety and seizure disorders.
  • c-Met Kinase : The compound acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation and survival. Binding to the active site of c-Met kinase inhibits its activity, which can prevent downstream signaling pathways associated with cancer progression .

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values :
    • A549: 0.83 ± 0.07 μM
    • MCF-7: 0.15 ± 0.08 μM
    • HeLa: 2.85 ± 0.74 μM

These values indicate potent anticancer activity, particularly against MCF-7 cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives have shown effective MIC values against pathogens such as Staphylococcus aureus and Escherichia coli. For instance:
    • Compound 2e exhibited MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to first-line antibiotics like ampicillin .

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of triazolo[4,3-a]pyrazine derivatives demonstrated that compound 22i , structurally related to this compound, showed remarkable anti-tumor activity with IC50 values significantly lower than those of standard chemotherapeutics. The study utilized various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action through caspase activation and cell cycle arrest .

Case Study 2: Antimicrobial Properties

In another investigation into the antimicrobial properties of triazolo derivatives, compounds were synthesized and evaluated for their ability to inhibit bacterial growth. The results indicated that certain derivatives exhibited strong antibacterial activities with low MIC values against clinically relevant strains. This highlights the potential application of these compounds in treating bacterial infections resistant to conventional therapies .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine?

The most frequent synthesis begins with 2,3-dichloropyrazine, involving cyclization of 2-chloro-3-hydrazinopyrazine using acid halides of carbonic acid. Subsequent hydrolysis yields 8-chloro intermediates, which undergo N-alkylation to introduce substituents at position 7. Limitations in substituent diversity at position 7 can be addressed by modifying position 3 via carbonyl reagents . Alternative methods include electrochemical coupling of 5-substituted tetrazoles to pyrazines, followed by photochemical cyclization to form the triazolo-pyrazine backbone .

Q. How can structural features of [1,2,4]triazolo[4,3-a]pyrazine derivatives influence reactivity?

Reactivity is governed by substituents at positions 3, 7, and 8. For example, bromination at position 8 enhances electrophilic substitution potential, while alkyl/aryl groups at position 7 (e.g., benzyl) modulate steric and electronic effects. Thioxo or amino groups at position 3 improve hydrogen-bonding capacity, critical for biological activity .

Q. What analytical methods validate the purity of this compound derivatives?

Potentiometric titration with 0.1 M perchloric acid in anhydrous acetic acid is recommended for quantitative determination (accuracy: 99.0–101.0%). High-performance liquid chromatography (HPLC) detects impurities like hydrazinopyrazine byproducts or oxidation products, with a total impurity limit of ≤0.5% .

Advanced Research Questions

Q. How can synthetic limitations in introducing substituents at position 7 of the triazolo-pyrazine core be addressed?

Traditional methods using 2,3-dichloropyrazine restrict substituent diversity at position 7. Advanced approaches employ ω-(7-aryl-8-oxo-dihydrotriazolo-pyrazin-3-yl)alkylcarboxylic acids or amide derivatives to introduce diverse functional groups. Computational modeling can predict steric compatibility and reaction feasibility .

Q. What strategies optimize the electrochemical-photochemical synthesis of this compound?

A two-step process involves (i) electrochemical coupling of 5-substituted tetrazoles to 2,6-dimethoxypyrazine, yielding disubstituted tetrazoles, and (ii) UV-induced photolysis (254–265 nm) to generate nitrilimine intermediates. Rapid cyclization minimizes side reactions, achieving >85% yield. Computational studies guide solvent selection (e.g., acetonitrile) to stabilize intermediates .

Q. How do synthetic byproducts like Impurity A (hydrazinopyrazine) or Impurity B (dione derivatives) affect pharmacological activity?

Impurity A arises from incomplete cyclization during synthesis, while Impurity B forms via oxidation under improper storage. Both reduce antimicrobial efficacy by competing for target binding. Rigorous HPLC monitoring and storage at ≤-20°C in inert atmospheres mitigate these issues .

Q. What design principles enhance dual c-Met/VEGFR-2 kinase inhibition in triazolo-pyrazine derivatives?

Incorporating 4-oxo-pyridazinone moieties at position 3 improves kinase binding affinity. Structure-activity relationship (SAR) studies show IC₅₀ values <100 nM when substituents like trifluoromethyl or cyclopropyl are added to the pyridazinone ring. Molecular docking validates interactions with kinase ATP-binding pockets .

Q. How does the antimicrobial activity of this compound derivatives correlate with substituent electronegativity?

Derivatives with electron-withdrawing groups (e.g., 4-fluorobenzyl at position 7) exhibit enhanced activity against Gram-negative bacteria (MIC 12.5 µg/mL). Thioxo groups at position 3 increase membrane permeability, while bromine at position 8 stabilizes the molecule against enzymatic degradation .

Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVSDYULVCJVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341878-31-6
Record name 8-bromo-[1,2,4]triazolo[4,3-a]pyrazine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

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